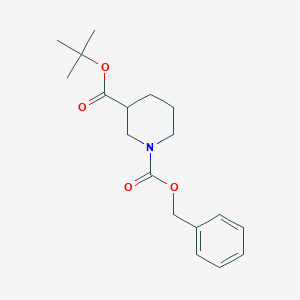

N-Cbz-3-piperidinecarboxylic acid t-butyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-tert-butyl piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-10-7-11-19(12-15)17(21)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTAGHPPCSNECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404824 | |

| Record name | N-Cbz-3-piperidinecarboxylic acid t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301180-04-1 | |

| Record name | N-Cbz-3-piperidinecarboxylic acid t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Cbz-3-piperidinecarboxylic acid t-butyl ester

Abstract

N-Cbz-3-piperidinecarboxylic acid t-butyl ester is a pivotal chiral building block in modern medicinal chemistry and drug development. Its structure incorporates the pharmacologically significant piperidine scaffold, orthogonally protected at the nitrogen and carboxylic acid functionalities. The carboxybenzyl (Cbz) group on the nitrogen and the tert-butyl (t-butyl) ester on the carboxylic acid allow for selective deprotection and subsequent derivatization, making it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies, explains the rationale behind key experimental choices, and delivers a detailed, field-proven protocol for its preparation.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule can be approached from two primary, logically sound retrosynthetic pathways. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity profile.

-

Pathway A: Protection-First Strategy. This approach begins with 3-piperidinecarboxylic acid (nipecotic acid). The synthesis proceeds by first protecting the secondary amine with a Cbz group, followed by the esterification of the carboxylic acid to install the t-butyl ester.

-

Pathway B: Esterification-First Strategy. This alternative route also starts with 3-piperidinecarboxylic acid. Here, the initial step is the formation of the t-butyl ester, followed by the N-protection of the piperidine nitrogen with the Cbz group.

From an experimental standpoint, Pathway B is often preferred. The direct t-butyl esterification of an amino acid can be challenging, but established methods exist. Subsequently, the N-Cbz protection of the resulting amino ester is typically a high-yielding and clean reaction. Esterifying the N-Cbz protected amino acid (Pathway A) can be complicated by the increased steric hindrance around the carboxyl group and the potential for side reactions.

Caption: Figure 1: Retrosynthetic analysis showing two primary pathways.

Methodology Deep Dive: The Esterification-First Approach (Pathway B)

This section details the more common and often more efficient two-step synthesis corresponding to Pathway B. We will explore the causality behind the chosen reagents and conditions for each step.

Step 1: Synthesis of t-Butyl 3-Piperidinecarboxylate

The formation of a sterically hindered t-butyl ester from a carboxylic acid is a non-trivial transformation. Direct acid-catalyzed esterification with t-butanol (a Fischer esterification) is inefficient due to the steric bulk of the alcohol and its propensity to eliminate to form isobutylene under strongly acidic conditions. Therefore, specialized methods are required.

A robust and scalable method involves the reaction of the starting amino acid with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid (HClO₄).[1]

-

Mechanism Rationale: Perchloric acid protonates the carbonyl oxygen of tert-butyl acetate, rendering the carbonyl carbon highly electrophilic. The carboxylic acid of nipecotic acid then acts as a nucleophile, attacking this activated carbonyl. This initiates a transesterification cascade, ultimately liberating acetic acid and forming the desired t-butyl ester. This method circumvents the need to handle isobutylene gas directly.

Caption: Figure 2: Detailed reaction scheme for the selected synthetic route.

Step 2: N-Cbz Protection of t-Butyl 3-Piperidinecarboxylate

With the t-butyl ester in hand, the final step is the protection of the secondary amine. The carboxybenzyl (Cbz) group is an ideal choice due to its stability under a wide range of conditions and its facile removal by catalytic hydrogenation.[2][3]

The reaction is a standard Schotten-Baumann type acylation, performed by reacting the amino ester with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.

-

Reagent Rationale:

-

Benzyl Chloroformate (Cbz-Cl): This is the electrophilic source of the Cbz group. It is highly reactive towards nucleophiles like amines.

-

Base (e.g., Triethylamine, NaHCO₃): The reaction liberates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is essential to scavenge this acid. An organic base like triethylamine is used in anhydrous organic solvents, while an inorganic base like sodium bicarbonate is used in biphasic aqueous/organic systems.[2][4]

-

Solvent (e.g., Dichloromethane, THF): An aprotic solvent is chosen to dissolve the reactants and prevent unwanted side reactions, such as hydrolysis of the Cbz-Cl.

-

Experimental Protocol & Data

The following protocol is a representative procedure for the synthesis via Pathway B.

Workflow Visualization

Caption: Figure 3: Step-by-step experimental workflow diagram.

Reagent Table for N-Cbz Protection (Step 2)

This table provides an example calculation for the N-protection step, assuming the successful isolation of 10.0 g of the intermediate from Step 1.

| Reagent | Formula | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| t-Butyl 3-Piperidinecarboxylate | C₁₀H₁₉NO₂ | 185.26 | 10.0 | 54.0 | 1.0 |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 10.2 | 59.4 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 6.6 | 65.0 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | - |

Step-by-Step Methodology

Step 1: Preparation of t-Butyl 3-Piperidinecarboxylate[1]

-

Reaction Setup: To a suspension of 3-piperidinecarboxylic acid (10.0 g, 77.4 mmol) in tert-butyl acetate (150 mL), cool the mixture to 0°C in an ice bath.

-

Acid Addition: Add 70% perchloric acid (HClO₄, 6.7 mL, 77.4 mmol) dropwise while maintaining the internal temperature below 10°C.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0°C and cautiously wash with water (100 mL). Separate the aqueous layer and adjust its pH to ~9 by the slow addition of a 10% aqueous sodium carbonate (Na₂CO₃) solution.

-

Extraction: Extract the basic aqueous phase with dichloromethane (3 x 75 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude t-butyl 3-piperidinecarboxylate as an oil, which is used in the next step without further purification.

Step 2: Preparation of this compound

-

Reaction Setup: Dissolve the crude t-butyl 3-piperidinecarboxylate (assuming quantitative yield from the previous step, ~14.3 g, 77.4 mmol) in dichloromethane (150 mL). Add triethylamine (13.0 mL, 92.9 mmol, 1.2 eq) and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add benzyl chloroformate (12.1 mL, 85.1 mmol, 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Dilute the reaction mixture with dichloromethane (100 mL). Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product as a clear, viscous oil.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of piperidine-containing pharmaceuticals. The "Esterification-First" strategy (Pathway B) represents a reliable and efficient route, leveraging a robust transesterification followed by a standard N-protection. The careful selection of reagents and control of reaction conditions, as detailed in this guide, are paramount to achieving high yields and purity. The orthogonal nature of the Cbz and t-butyl protecting groups ensures the final product is a highly valuable and versatile intermediate for further synthetic elaboration in drug discovery programs.[5]

References

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]

-

Title: Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate Source: Indian Journal of Heterocyclic Chemistry URL: [Link]

- Title: Preparation method of (R)

-

Title: Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives Source: ResearchGate URL: [Link]

-

Title: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE Source: Organic Syntheses URL: [Link]

- Title: Synthesis method for N-Boc-3-piperidone Source: Google Patents URL

-

Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: Supplementary Information for Sodium t-butoxide-mediated transesterification and deesterification of unactivated esters Source: The Royal Society of Chemistry URL: [Link]

-

Title: Carbazic acid, tert-butyl ester Source: Organic Syntheses URL: [Link]

-

Title: Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks Source: The Royal Society of Chemistry URL: [Link]

-

Title: D-1-CBZ-NIPECOTIC ACID Source: ChemBK URL: [Link]

-

Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Sources

physicochemical properties of N-Cbz-3-piperidinecarboxylic acid t-butyl ester

An In-depth Technical Guide to the Physicochemical Properties of N-Cbz-3-piperidinecarboxylic acid t-butyl ester

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its utility is fundamentally governed by its physicochemical properties, which dictate its reactivity, solubility, bioavailability, and handling characteristics. This technical guide provides an in-depth analysis of these core properties for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explain the causal relationships between the molecule's structure and its empirical behavior. This document includes a comprehensive summary of its chemical identity, detailed discussions on solubility and lipophilicity, a predictive spectroscopic profile, and a field-proven experimental protocol for determining its partition coefficient.

Chemical Identity and Molecular Structure

At its core, this compound is a piperidine ring scaffold functionalized with two critical protecting groups: a benzyloxycarbonyl (Cbz) group on the nitrogen and a tert-butyl (t-butyl) ester on the carboxylic acid at the 3-position. These groups render the molecule stable under a variety of conditions while allowing for selective deprotection, a cornerstone of multi-step organic synthesis[1][2].

The interplay between the polar piperidine core and the bulky, nonpolar protecting groups is the primary determinant of the compound's physical properties.

Caption: Figure 1: Key functional groups influencing physicochemical properties.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 1-Benzyl 3-tert-butyl piperidine-1,3-dicarboxylate | [5] |

| CAS Number | 301180-04-1 | [3][4] |

| Molecular Formula | C₁₈H₂₅NO₄ | [3][4] |

| Molecular Weight | 319.40 g/mol | [3] |

| Canonical SMILES | C1CC(C(OC(C)(C)C)=O)CN(C1)C(OCC2=CC=CC=C2)=O | N/A |

| InChI Key | UCYVYMWQGOKXSI-UHFFFAOYSA-N | N/A |

Core Physicochemical Properties

The properties outlined below are critical for designing reaction conditions, developing purification strategies, and formulating this compound for further use.

| Property | Value / Description | Expert Commentary | Source(s) |

| Appearance | White to off-white solid | The solid form is typical for moderately sized, protected amino acid derivatives, facilitating handling and weighing. | [2] |

| Melting Point | Data not available in searched literature. Expected to be a well-defined solid. | For comparison, the related N-Cbz-piperidine-3-carboxylic acid melts at 90-94°C[6]. The addition of the bulky t-butyl group may alter crystal packing and thus the melting point. Experimental determination is recommended. | N/A |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Due to its high molecular weight and multiple functional groups, thermal decomposition is expected before a boiling point can be reached. | N/A |

| Solubility | Poorly soluble in water. Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol, xylenes). | The large, nonpolar surface area from the Cbz and t-butyl groups dominates, making the molecule hydrophobic. Solubility in organic solvents is essential for its use in synthetic reactions.[7][8] | Inferred |

| pKa | No ionizable protons in the typical aqueous pH range (1-14). | The piperidine nitrogen is part of a carbamate, and the carboxylic acid is esterified. Both are protected, rendering the molecule essentially neutral. This is a deliberate design feature to prevent unwanted acid-base reactivity. | Inferred |

| Calculated LogP | ~3.5 - 4.5 (Predicted) | A high LogP value is expected, indicating significant lipophilicity. This property is crucial for predicting membrane permeability in drug development contexts and for selecting appropriate solvent systems in chromatography. | Inferred |

Detailed Analysis of Key Properties

Solubility Profile: A Tale of Two Moieties

The solubility of a molecule is a direct consequence of its ability to form favorable interactions with the solvent. For this compound, its structure is a classic example of conflicting functionalities.

-

Hydrophobic Drivers : The aromatic ring of the Cbz group and the nine methyl protons of the t-butyl group are sterically bulky and nonpolar. They are incapable of hydrogen bonding with water and create a large hydrophobic surface area. This is the primary reason for its poor aqueous solubility[7].

-

Hydrophilic Contributors : The two ester/carbamate carbonyl groups (C=O) and the ether-like oxygens possess lone pairs of electrons that can act as hydrogen bond acceptors. However, these are sterically shielded and their contribution is insufficient to overcome the dominant hydrophobicity of the rest of the molecule.

Field Insight: In a laboratory setting, this solubility profile dictates that reactions are typically run in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). For purification, normal-phase chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is the method of choice, exploiting the molecule's polarity relative to less polar starting materials or byproducts.

Lipophilicity (LogP) and Its Implications

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is one of the most critical parameters in drug design. It governs how a compound distributes between aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments.

Given the structural features, this compound is highly lipophilic. A high LogP value suggests:

-

High Membrane Permeability : The molecule can readily cross biological membranes, a desirable trait for orally available drugs.

-

Low Aqueous Solubility : Corroborates the solubility data discussed above.

-

Potential for Non-Specific Binding : Highly lipophilic compounds can bind to plasma proteins and hydrophobic pockets of off-target proteins, which can affect their pharmacokinetic profile.

As this molecule is an intermediate, its LogP value directly influences the properties of the final active pharmaceutical ingredient (API) it is used to build. Chemists often use such building blocks to tune the overall lipophilicity of the target molecule into the optimal range for drug efficacy (typically LogP between 1 and 5).

Predictive Spectroscopic Profile

While specific experimental spectra are not publicly cataloged, the structure allows for a highly accurate prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR (Proton NMR) :

-

Aromatic Protons (C₆H₅) : Expected around 7.2-7.4 ppm as a multiplet (5H).

-

Benzyl Protons (CH₂-Ph) : A characteristic singlet is expected around 5.1 ppm (2H).

-

Piperidine Ring Protons : A complex series of multiplets is expected between 1.5 and 3.8 ppm (~7H). The protons on carbons adjacent to the nitrogen and the chiral center will be the most downfield.

-

tert-Butyl Protons ((CH₃)₃) : A sharp, strong singlet will appear around 1.4-1.5 ppm (9H), which is a hallmark of this protecting group.

-

-

¹³C NMR (Carbon NMR) :

-

Carbonyl Carbons (C=O) : Two signals are expected in the downfield region: ~170-175 ppm for the ester and ~155 ppm for the carbamate.

-

Aromatic Carbons : Signals between ~127-137 ppm.

-

tert-Butyl Carbon (C(CH₃)₃) : A signal around 80 ppm for the quaternary carbon.

-

tert-Butyl Methyl Carbons ((CH₃)₃) : A strong signal around 28 ppm.

-

Piperidine & Benzyl Carbons : Multiple signals between ~25-67 ppm.

-

-

IR (Infrared) Spectroscopy :

-

C=O Stretching : Two strong, distinct absorption bands are predicted. One around 1730-1740 cm⁻¹ for the t-butyl ester and another around 1690-1700 cm⁻¹ for the Cbz carbamate. This pair of peaks is highly diagnostic.

-

C-O Stretching : Strong bands between 1150-1250 cm⁻¹.

-

Aromatic C-H Stretching : Signals just above 3000 cm⁻¹.

-

Experimental Protocol: Determination of LogP

To provide a practical, trustworthy methodology, we outline the gold-standard "shake-flask" method for determining the octanol-water partition coefficient, a protocol that serves as a self-validating system.

Objective: To experimentally measure the LogP of this compound.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Caption: Figure 2: Workflow for Shake-Flask LogP Determination.

Methodology:

-

Solvent Preparation (Causality): Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the phases. This is a critical step to prevent volume changes during the experiment, which would skew the final concentration measurements.

-

Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be well within the linear range of the analytical detector.

-

Partitioning: In a clean vessel, combine equal volumes of the stock solution and the pre-saturated water (e.g., 5 mL of each).

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1 hour) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to achieve a sharp, clear separation between the aqueous and octanol layers.

-

Quantification: Carefully withdraw an aliquot from each layer. Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared for accurate measurement.

-

Calculation (Self-Validation): The partition coefficient (P) is the ratio of the concentration in octanol to the concentration in water. The LogP is the base-10 logarithm of P. The experiment should be run in triplicate to ensure reproducibility, and the sum of the mass of the compound in both phases should equal the initial mass, validating the measurement.

Conclusion

This compound is a well-designed synthetic intermediate whose physicochemical properties are dominated by its large, nonpolar protecting groups. Its high lipophilicity, low water solubility, and general neutrality make it an ideal building block for introducing piperidine scaffolds in complex, multi-step syntheses targeting novel therapeutics. A thorough understanding of its properties, as detailed in this guide, is not merely academic but a prerequisite for its effective and efficient application in research and development.

References

-

Macmillan Group Supplementary Information . Princeton University. [Link]

-

1-[(TERT-BUTYL)OXYCARBONYL]-3-(4-CHLOROBENZYL)PIPERIDINE-3-CARBOXYLIC ACID Introduction . ChemBK. [Link]

-

N-Cbz- Piperidine-3-carboxylic acid | CAS#:78190-11-1 . Chemsrc. [Link]

-

Syntheses and NMR spectra . The Royal Society of Chemistry. [Link]

-

(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate . Easy CDMO. [Link]

-

Tert-butyl 3-oxopiperidine-1-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl piperazine-1-carboxylate . PubChem, National Center for Biotechnology Information. [Link]

-

N-(tert-butoxycarbonyl)piperidine . PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information - Characterization Data of the Products . [Source not explicitly named, likely a university or research group publication]. [Link]

-

Xylene . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . Weifang Yangxu Group Co., Ltd. [Link]

-

Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylene . Toxicological Profile for Xylene - NCBI. [Link]

-

1-carboxylic acid tert-butyl ester (N Boc Piperazine) . Kaival Chemicals Pvt. Ltd. [Link]

-

1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Piperidine-4-carboxylic acid tert-butyl ester hydrochloride . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 301180-04-1 [m.chemicalbook.com]

- 4. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 5. 1-[(tert-butyl)oxycarbonyl]-3-benzylpiperidine-3-carboxyli… [cymitquimica.com]

- 6. N-Cbz- Piperidine-3-carboxylic acid | CAS#:78190-11-1 | Chemsrc [chemsrc.com]

- 7. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectral Analysis of N-Cbz-3-piperidinecarboxylic acid t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-3-piperidinecarboxylic acid t-butyl ester (CAS RN: 301180-04-1), a key building block in synthetic organic chemistry, frequently serves as an intermediate in the development of novel pharmaceutical agents. Its structural complexity, featuring a carbamate-protected piperidine ring and a t-butyl ester, necessitates a thorough analytical characterization to ensure purity, confirm identity, and understand its chemical behavior. This in-depth guide provides a detailed examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. As a senior application scientist, this document is structured to not only present the data but also to offer insights into the experimental rationale and interpretive logic that are crucial for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several functional groups that give rise to characteristic signals in various spectroscopic techniques. Understanding these structural components is fundamental to interpreting the spectral data.

-

N-Cbz (Carboxybenzyl) Protecting Group: This group consists of a benzyl group attached to a carbamate. It is expected to show characteristic signals for the aromatic protons and carbons in NMR, as well as a distinctive carbonyl stretch in the IR spectrum.

-

Piperidine Ring: This saturated heterocyclic amine is conformationally flexible. The protons on the piperidine ring will exhibit complex splitting patterns in the ¹H NMR spectrum due to their diastereotopic nature and coupling with adjacent protons.

-

t-Butyl Ester: The tert-butyl group will give a strong, sharp singlet in the ¹H NMR spectrum due to the nine equivalent protons. The quaternary carbon and the methyl carbons will also be identifiable in the ¹³C NMR spectrum. The ester carbonyl will have a characteristic IR absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by the presence of rotamers due to restricted rotation around the carbamate C-N bond. This results in the broadening or splitting of some signals.

Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 – 7.23 | m | 2H | Aromatic (Cbz) |

| 7.21 – 7.14 | m | 3H | Aromatic (Cbz) |

| 3.81 and 3.70 | 2 br s | 1H | Piperidine (rotameric) |

| 3.38 and 3.29 | 2 br s | 2H | Piperidine (rotameric) |

| 2.61 | br s | 2H | Piperidine |

| 1.98 – 1.53 | m | 7H | Piperidine |

| 1.51 – 1.28 | m | 10H | Piperidine & t-Butyl |

Data interpreted from a representative spectrum of a closely related synthesis product.[1]

Interpretation and Causality:

-

The aromatic protons of the Cbz group appear in the typical downfield region (7.14-7.31 ppm).

-

The presence of broad singlets and multiple signals for the piperidine protons (e.g., at 3.81/3.70 and 3.38/3.29 ppm) is a direct consequence of the presence of rotamers, which are different conformational isomers that interconvert slowly on the NMR timescale.[1] This is a common feature in N-acylated piperidines and similar structures.

-

The large multiplet between 1.51 and 1.28 ppm integrates to 10 protons, accounting for the nine protons of the t-butyl group and one of the piperidine ring protons.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | Carbamate C=O |

| 142.5 | Aromatic C (Cbz) |

| 128.5, 128.4, 125.8 | Aromatic CH (Cbz) |

| 79.0 | Quaternary C (t-Butyl) |

| 57.3 | Piperidine CH |

| 46.2 | Piperidine CH₂ |

| 36.1 | Piperidine CH |

| 34.5 | Piperidine CH₂ |

| 30.8 | Piperidine CH₂ |

| 28.7, 28.2 | Methyl C (t-Butyl) & Piperidine CH₂ |

| 23.2 | Piperidine CH₂ |

Data interpreted from a representative spectrum of a closely related synthesis product.[1]

Interpretation and Causality:

-

The carbamate carbonyl carbon appears at a characteristic downfield shift of 154.8 ppm.

-

The aromatic carbons of the Cbz group are observed between 125.8 and 142.5 ppm.

-

The quaternary carbon of the t-butyl group is found at 79.0 ppm, and the methyl carbons are around 28.7 and 28.2 ppm.

-

The signals for the piperidine ring carbons are spread between 23.2 and 57.3 ppm. The presence of rotamers can also lead to broadening or the appearance of multiple signals for these carbons.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp NMR signals.

-

Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining structural insights.

Expected Mass Spectrum Data

For this compound (Molecular Weight: 319.4 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

Table 3: Predicted ESI-MS Data

| m/z | Ion |

| 320.4 | [M+H]⁺ |

| 342.4 | [M+Na]⁺ |

| 264.3 | [M - t-butyl + H]⁺ |

| 220.2 | [M - Cbz + H]⁺ |

Interpretation and Causality:

-

The protonated molecule [M+H]⁺ is expected to be the base peak.

-

The sodium adduct [M+Na]⁺ is also commonly observed.

-

Fragmentation is likely to occur at the ester and carbamate linkages. The loss of the t-butyl group (57 Da) would result in a fragment at m/z 264.3.

-

Cleavage of the Cbz group (135 Da) would lead to a fragment at m/z 220.2.

Experimental Protocol: Direct Infusion ESI-MS

Direct infusion is a straightforward method for introducing a pure sample into the mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µM) in a suitable solvent such as methanol or acetonitrile.

-

Syringe Loading: Draw the sample solution into a clean syringe.

-

Infusion: Mount the syringe on a syringe pump and connect it to the ESI source of the mass spectrometer. Infuse the sample at a constant, low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Table 4: Characteristic IR Absorption Bands for this compound (film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2971, 2930 | Medium-Strong | C-H stretching (aliphatic) |

| 1691 | Strong | C=O stretching (carbamate) |

| ~1730 (predicted) | Strong | C=O stretching (t-butyl ester) |

| 1497, 1478, 1454 | Medium | C=C stretching (aromatic) |

| 1393, 1364 | Medium | C-H bending (t-butyl) |

| 1249 | Strong | C-O stretching (ester) |

| 1170 | Strong | C-N stretching (carbamate) |

| 772, 748, 699 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Data interpreted from a representative spectrum of a closely related synthesis product.[1]

Interpretation and Causality:

-

The strong absorption at 1691 cm⁻¹ is characteristic of the carbamate carbonyl (C=O) stretch.[1] The t-butyl ester carbonyl stretch is expected to be around 1730 cm⁻¹ and may overlap or be a distinct peak.

-

The peaks in the 2930-2971 cm⁻¹ region are due to the C-H stretching vibrations of the piperidine ring and the t-butyl group.[1]

-

The absorptions in the 1454-1497 cm⁻¹ range are indicative of the aromatic C=C bonds of the benzyl group.[1]

-

The strong bands at 1249 and 1170 cm⁻¹ are attributed to the C-O stretching of the ester and the C-N stretching of the carbamate, respectively.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.

Methodology:

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to subtract the atmospheric and instrument absorbances.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Workflow and Data Integration

The characterization of this compound is a multi-step process that integrates data from various spectroscopic techniques to build a complete picture of the molecule's identity and purity.

Caption: Workflow for the synthesis and spectral characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound using NMR, MS, and IR spectroscopy provides a robust and self-validating system for its characterization. Each technique offers unique and complementary information that, when integrated, confirms the molecular structure and assesses the purity of this important synthetic intermediate. The detailed protocols and interpretive insights provided in this guide are intended to empower researchers in their drug discovery and development endeavors, ensuring the quality and integrity of their chemical entities.

References

-

Supplementary Information, Macmillan Group, Princeton University. Available at: [Link]

-

PubChem, N-(tert-butoxycarbonyl)piperidine. Available at: [Link]

-

NIH, NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

-

Organomation, NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Agilent, ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

University of North Carolina at Chapel Hill, Sample Introduction - Department of Chemistry Mass Spectrometry Core Laboratory. Available at: [Link]

Sources

The Strategic Sourcing and Application of N-Cbz-3-piperidinecarboxylic acid t-butyl ester: A Technical Guide for Drug Development Professionals

Introduction: The Versatile Role of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of pharmacophoric elements, making it a privileged structure in drug discovery.[1] Among the vast array of functionalized piperidines, N-Cbz-3-piperidinecarboxylic acid t-butyl ester emerges as a particularly valuable and versatile building block. This guide provides an in-depth technical overview of its commercial availability, synthesis, and strategic application for researchers, scientists, and drug development professionals.

This bifunctional molecule, featuring a carbobenzyloxy (Cbz) protected nitrogen and a t-butyl ester protected carboxylic acid, offers orthogonal protection, enabling selective deprotection and sequential elaboration at either the nitrogen or the carboxylic acid moiety. This characteristic is paramount in the multi-step syntheses of complex drug candidates.

Commercial Availability: Navigating the Supplier Landscape

The reliable commercial availability of this compound is crucial for seamless research and development workflows. Several chemical suppliers offer this reagent, albeit with varying specifications in terms of purity, available quantities, and lead times. A careful evaluation of these parameters is essential to ensure the quality and consistency of starting materials for synthesis.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Weifang Yangxu Group Co., Ltd | This compound | 301180-04-1 | C18H25NO4 | 99% | Milligrams to Kilograms |

| ChemicalBook | This compound | 301180-04-1 | C18H25NO4 | Not Specified | Inquire |

| BLD Pharm | (R)-N-BOC-3-PIPERIDINECARBOXYLIC ACID T-BUTYL ESTER | Not Applicable | C15H27NO4 | Not Specified | Inquire |

| Novel Organic Synthesis | 4-piperidine Carboxylic Acid T-butyl Ester | 138007-24-6 | C10H19NO2 | 98% | Inquire |

Note: The table includes suppliers for the target compound and closely related analogs to provide a broader sourcing perspective. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to confirm the identity and purity of the purchased material.[2]

Synthetic Methodologies: A Plausible and Validated Approach

While a definitive, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in a single source, a robust synthetic strategy can be constructed from established chemical transformations documented in the literature for analogous compounds. The following proposed synthesis is based on principles of orthogonal protection and standard esterification techniques.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of N-Cbz-3-piperidinecarboxylic acid (Adapted from similar protection protocols[3])

-

Dissolution: Dissolve 3-piperidinecarboxylic acid in a suitable aqueous basic solution, such as 1 M sodium bicarbonate, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the N-Cbz protected product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Cbz-3-piperidinecarboxylic acid.

Part 2: Synthesis of this compound (Adapted from Steglich esterification principles[4])

-

Dissolution: Dissolve N-Cbz-3-piperidinecarboxylic acid, tert-butanol (1.5-2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filtration: Remove the DCU precipitate by vacuum filtration.

-

Work-up: Wash the filtrate sequentially with a dilute acid solution (e.g., 5% HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.

The Strategic Application in Drug Discovery: A Gateway to Molecular Complexity

The utility of this compound lies in its ability to serve as a versatile scaffold for the introduction of molecular diversity. The orthogonal protecting groups allow for selective chemical manipulations, providing a strategic advantage in the synthesis of complex molecules.

Logical Flow of Deprotection and Functionalization:

Caption: Orthogonal deprotection strategies for downstream functionalization.

This strategic flexibility has been leveraged in the synthesis of a variety of biologically active compounds, including inhibitors of various enzymes and ligands for G-protein coupled receptors. For instance, piperidine-based structures are integral to drugs targeting the central nervous system.[5]

Quality Control and Analytical Methods: Ensuring Purity and Identity

The purity and structural integrity of this compound are paramount for its successful application in synthesis. A robust quality control (QC) regimen should be in place to validate each batch of the material.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. Characteristic peaks for the Cbz and t-butyl groups, as well as the piperidine ring protons, should be present and integrated correctly.

-

¹³C NMR: Confirms the presence of all carbon atoms in the molecule and their respective chemical environments.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A high-purity sample should exhibit a single major peak.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are commonly used.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyls of the carbamate and the ester.

A comprehensive Certificate of Analysis (CoA) should include data from these techniques to provide a complete profile of the compound's identity and purity.

Conclusion

This compound is a strategically important building block in the arsenal of the medicinal chemist. Its commercial availability, coupled with well-established synthetic and deprotection methodologies, makes it an attractive starting material for the synthesis of complex, biologically active molecules. By carefully selecting suppliers, validating material quality through rigorous analytical methods, and leveraging its orthogonal protecting groups, researchers can efficiently navigate the path of drug discovery and development.

References

- Weifang Yangxu Group Co., Ltd. This compound.

- ChemicalBook. This compound | 301180-04-1.

- BLD Pharm. (R)-N-BOC-3-PIPERIDINECARBOXYLIC ACID T-BUTYL ESTER.

- Tradeindia. 4-piperidine Carboxylic Acid T-butyl Ester at Best Price in Hyderabad | Novel Organic Synthesis.

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- The Royal Society of Chemistry. (2019).

- Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

- ResearchGate. (2025).

- The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Dagilienė, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

- The Royal Society of Chemistry. Piperidines ESI-revised3.

- ResearchGate. (2020). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)

- Kaival Chemicals Pvt. Ltd. 1-carboxylic acid tert-butyl ester (N Boc Piperazine).

- PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)

- MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.3 Inhibitor.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 3. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 6. rsc.org [rsc.org]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products is a testament to its status as a "privileged scaffold."[1][2][3] This guide, intended for the discerning scientific audience, delves into the multifaceted role of piperidine derivatives in drug discovery, moving beyond a mere cataloging of facts to an exploration of the underlying principles and practical applications that make this humble heterocycle a powerhouse of therapeutic innovation.

The Enduring Appeal of the Piperidine Moiety: A Structural and Physicochemical Perspective

The utility of the piperidine scaffold in drug design is not accidental; it is rooted in a unique combination of structural and physicochemical properties. As a saturated heterocycle, the piperidine ring can adopt a stable chair conformation, providing a three-dimensional framework that can be strategically functionalized to orient substituents for optimal interaction with biological targets.[4] The basic nitrogen atom is a key feature, often serving as a crucial anchor for binding to acidic residues in protein active sites and enhancing aqueous solubility, a critical factor in drug formulation and bioavailability.[5]

The strategic placement of substituents on the piperidine ring allows for fine-tuning of a molecule's lipophilicity, polarity, and metabolic stability. This modulation of physicochemical properties is a cornerstone of medicinal chemistry, enabling the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Synthetic Strategies: Building the Piperidine Core

The construction of the piperidine ring is a well-trodden path in organic synthesis, with a rich arsenal of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Classical Approaches and Modern Refinements

Catalytic Hydrogenation of Pyridines: One of the most direct and atom-economical methods for piperidine synthesis is the catalytic hydrogenation of the corresponding pyridine precursors.[6] This reaction, however, can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[6]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

Objective: To synthesize a substituted piperidine via the catalytic hydrogenation of the corresponding pyridine.

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%)

-

Glacial acetic acid (solvent)

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reaction vessel.

-

A catalytic amount of PtO₂ (5 mol%) is added to the solution.

-

The vessel is sealed and connected to a hydrogen source.

-

The reactor is purged with hydrogen gas to remove air.

-

The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar at room temperature for 6-10 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrogen pressure is carefully released.

-

The reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude piperidine derivative.

-

The crude product is purified by column chromatography on silica gel.

Reductive Amination: This powerful and versatile method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. Intramolecular reductive amination of δ-amino ketones or aldehydes is a common strategy for constructing the piperidine ring.[7][8]

Experimental Protocol: Reductive Amination for N-Substituted Piperidine Synthesis

Objective: To synthesize an N-substituted piperidine via reductive amination of a piperidone with an aldehyde.

Materials:

-

Piperidine derivative (e.g., 4-piperidone) (1.0 eq)

-

Aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Borane-pyridine complex (BAP) (1.0 eq)

-

Ethanol (solvent)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the piperidine (1.0 eq) and the aldehyde (1.0 eq) in ethanol, add one molar equivalent of borane-pyridine complex (BAP).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer to an oil and purify by silica gel chromatography to obtain the desired N-substituted piperidine.[8]

Pictet-Spengler Reaction: This acid-catalyzed reaction of a β-arylethylamine with an aldehyde or ketone is a classic method for the synthesis of tetrahydroisoquinolines and other piperidine-containing fused ring systems.[6]

Contemporary Methodologies

Modern organic synthesis has introduced a plethora of innovative methods for piperidine construction, including:

-

N-Arylation Reactions: The Buchwald-Hartwig and Ullmann cross-coupling reactions are powerful tools for the synthesis of N-arylpiperidines, a common motif in many pharmaceuticals.

-

Intramolecular Cyclization: A variety of intramolecular cyclization strategies, including radical cyclizations and transition-metal-catalyzed processes, have been developed for the stereoselective synthesis of complex piperidine derivatives.[6]

-

Spirocycle Formation: The synthesis of spiropiperidines, which introduce a unique three-dimensional architecture, has gained significant attention in drug discovery.[6]

The Piperidine Scaffold in Action: A Tour of Therapeutic Applications

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where piperidine-containing drugs have made a significant impact.

Central Nervous System (CNS) Disorders

The ability of the piperidine ring to interact with CNS targets has led to its incorporation into numerous drugs for psychiatric and neurological disorders.

-

Antipsychotics: The atypical antipsychotic Risperidone features a piperidine moiety that is crucial for its potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[9][10] The development of Risperidone was a landmark in the treatment of schizophrenia, offering improved efficacy against negative symptoms and a more favorable side-effect profile compared to older antipsychotics.[9]

-

Analgesics: The phenylpiperidine class of synthetic opioids, which includes Fentanyl and its analogs, are powerful analgesics that act as agonists at the μ-opioid receptor.[11] The piperidine ring in these molecules is a key pharmacophoric element responsible for their potent analgesic effects.[11]

-

Alzheimer's Disease: Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease, is a piperidine-based acetylcholinesterase (AChE) inhibitor. The benzylpiperidine group plays a critical role in binding to the catalytic site of AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[12]

Oncology

Piperidine derivatives have emerged as a promising class of anticancer agents, targeting a variety of molecular mechanisms.[4][13][14]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors incorporate a piperidine scaffold to achieve potent and selective inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, piperidine carboxamide derivatives have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[15]

The table below summarizes the inhibitory activity of selected piperidine-based kinase inhibitors.

| Compound Class | Target Kinase | Key Structural Features for Activity | IC₅₀ (nM) |

| Piperidine Carboxamides | ALK | Piperidine carboxamide core with specific substitutions | 10 - 174 |

| 3,4,6-Trisubstituted Piperidines | Akt | Conformational restriction of the piperidine ring | Potent inhibition |

Data compiled from various sources.[15][16]

Infectious Diseases

The piperidine scaffold has also been successfully employed in the development of antiviral agents.

-

HIV Protease Inhibitors: Piperidine-based compounds have been designed as potent inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.

-

CCR5 Antagonists: CCR5 antagonists, such as Maraviroc, block the entry of HIV into host cells by binding to the CCR5 co-receptor. The piperidine moiety is a common feature in many CCR5 antagonists, contributing to their binding affinity and pharmacokinetic properties.

The diagram below illustrates the mechanism of action of CCR5 antagonists in preventing HIV entry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. benchchem.com [benchchem.com]

- 5. Neuropharmacological effect of risperidone: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Classics in Chemical Neuroscience: Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. risperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. h-i-v.net [h-i-v.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 16. pubs.acs.org [pubs.acs.org]

Introduction: The Imperative of Controlled Reactivity in Complex Synthesis

An In-Depth Technical Guide on the Core Function of Cbz and t-Butyl Protecting Groups in Organic Synthesis

In the intricate discipline of multi-step organic synthesis, the ultimate goal is the precise construction of complex molecular architectures. However, the very reactivity that enables bond formation often becomes a liability in molecules possessing multiple functional groups. Unchecked, this reactivity can lead to a cascade of undesired side reactions, resulting in diminished yields, complex purification challenges, and ultimately, the failure of a synthetic campaign. The strategic art of temporarily masking a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule is known as 'protection.' This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into two of the most foundational and widely utilized protecting groups: the Carboxybenzyl (Cbz) group and the tert-butyl (t-butyl) group.

We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic advantages, and field-proven applications of these indispensable tools. The causality behind experimental choices, the principle of orthogonality, and the practical execution of protection/deprotection protocols will be examined to provide a comprehensive and actionable understanding for the modern synthetic chemist.

The Carboxybenzyl (Cbz) Group: A Stalwart of Peptide Chemistry and Beyond

First introduced in the 1930s by Leonidas Zervas and his mentor Max Bergmann, the Carboxybenzyl (Cbz or Z) group revolutionized the field of peptide synthesis, transforming it from an intractable challenge into a methodical science[1]. By temporarily converting a reactive amine into a significantly less nucleophilic carbamate, the Cbz group enabled the controlled, sequential assembly of amino acids into defined peptide chains[2]. Its success is rooted in its robust stability and unique cleavage conditions[3].

Mechanism of Cbz Protection

The introduction of the Cbz group onto an amine is most commonly achieved via a Schotten-Baumann reaction, where the amine nucleophile attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl)[1][4]. The reaction is typically performed under mild alkaline conditions (pH 8-10) to neutralize the hydrochloric acid byproduct[1][5]. The resulting benzyloxycarbonyl-protected amine is stable to a wide array of reagents, including both mildly acidic and basic conditions, making it a versatile protector for subsequent synthetic transformations[2][3].

To avoid the use of the highly toxic and lachrymatory Cbz-Cl, activated alternatives such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be employed, offering a safer and more user-friendly approach[5][6].

Mechanism of Cbz Deprotection

The true strategic value of the Cbz group lies in its unique and mild deprotection methods, primarily catalytic hydrogenolysis[1][7].

-

Catalytic Hydrogenolysis : This is the most prevalent and cleanest method for Cbz removal[8][9]. In the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas), the benzyl C-O bond is reductively cleaved[9]. This process is exceptionally mild, proceeding at neutral pH and room temperature[7]. The initial products are toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine and carbon dioxide[1]. A safer alternative to flammable hydrogen gas is transfer hydrogenolysis, which uses hydrogen donors like ammonium formate or triethylsilane[8][9][10].

-

Acid-Catalyzed Cleavage : For substrates containing functional groups sensitive to reduction (e.g., alkenes, alkynes), Cbz groups can be removed under strong acidic conditions, such as with HBr in acetic acid (HBr/AcOH)[3][5]. This method proceeds via an SN2 mechanism where the bromide ion attacks the benzylic carbon[1]. Milder Lewis acid conditions, like AlCl₃ in hexafluoroisopropanol (HFIP), have also been developed to enhance compatibility with sensitive groups[5][11]. However, these methods are less common due to their harshness compared to hydrogenolysis[12].

The tert-Butyl (t-Butyl) Group: An Acid-Labile Workhorse

The tert-butyl group is another cornerstone of modern organic synthesis, prized for its steric bulk and, most importantly, its clean and selective removal under acidic conditions[13]. Unlike the Cbz group, which is primarily used for amines, the t-butyl group finds broad application in protecting amines (as the tert-butyloxycarbonyl, or Boc, group), carboxylic acids (as t-butyl esters), and alcohols/phenols (as t-butyl ethers)[14][15][16][17].

Mechanism of Protection

-

Amines (Boc Protection) : The Boc group is arguably the most common amine protecting group in non-peptide chemistry[17]. It is typically installed by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base[18]. The reaction is highly efficient and the resulting Boc-protected amine is stable to a vast range of non-acidic reagents.

-

Carboxylic Acids (t-Butyl Ester Formation) : Carboxylic acids are converted to t-butyl esters via acid-catalyzed reaction with isobutylene or tert-butanol[13][19]. The mechanism involves the formation of a highly stable tertiary tert-butyl carbocation, which is then trapped by the carboxylic acid nucleophile[13].

-

Alcohols (t-Butyl Ether Formation) : Similarly, alcohols can be protected as t-butyl ethers through an acid-catalyzed reaction with isobutylene[20].

Mechanism of Deprotection

The defining characteristic of all t-butyl-based protecting groups is their facile cleavage under acidic conditions[21]. The reaction is initiated by protonation of the carbamate, ester, or ether oxygen, followed by the elimination of a stable tert-butyl carbocation[18][22].

For a Boc-protected amine, this elimination yields a carbamic acid which, like in the Cbz deprotection, rapidly decarboxylates to the free amine[18][22]. For t-butyl esters and ethers, the cleavage directly yields the carboxylic acid or alcohol. Strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, are standard for these deprotections[23][24]. Milder, more selective reagents like aqueous phosphoric acid have also been developed[14][16][25][26].

The Critical Role of Scavengers : The highly electrophilic tert-butyl cation generated during deprotection can cause side reactions, particularly by alkylating sensitive amino acid residues like tryptophan or methionine[7][27]. To prevent this, "scavengers" such as water, triisopropylsilane (TIS), or thiols are added to the cleavage cocktail to trap the cation[23][24][27].

Comparative Analysis: Cbz vs. t-Butyl - A Strategic Choice

The true power of these protecting groups is realized when they are used in concert, a strategy governed by the principle of orthogonality . Orthogonal protecting groups are those that can be removed under distinct, non-interfering conditions, allowing for the selective deprotection of one functional group while others remain intact[28][29][30].

Cbz and t-butyl (Boc) groups form a classic orthogonal pair[7][28]. The Cbz group is stable to the acidic conditions used to cleave Boc groups, and the Boc group is stable to the catalytic hydrogenolysis conditions used to cleave Cbz groups[14][18][28]. This mutual orthogonality is the foundation of many complex synthetic strategies, especially in solid-phase peptide synthesis (SPPS)[23][31].

Data Presentation: Comparative Stability

| Protecting Group | Deprotection Condition | Stability of Cbz Group | Stability of t-Butyl/Boc Group |

| Cbz | H₂, Pd/C (Hydrogenolysis)[3] | Labile | Stable [28] |

| Cbz | HBr / Acetic Acid[5] | Labile | Labile |

| t-Butyl / Boc | Trifluoroacetic Acid (TFA)[18] | Generally Stable [14][18] | Labile |

| Fmoc | 20% Piperidine in DMF (Base)[32] | Stable [28] | Stable [23][28] |

Note: The stability can be substrate-dependent. Cbz groups may show some lability to very harsh or prolonged acid treatment[1].

Visualization: Orthogonal Deprotection Strategy

The following workflow illustrates the power of using an orthogonal Cbz/Boc protecting group strategy in the synthesis of a modified dipeptide.

Experimental Protocols

Protocol 1: Cbz-Protection of a Primary Amine[1]

-

Dissolution : Dissolve the amine substrate (1.0 eq) in a 2:1 mixture of THF and water.

-

Base Addition : Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃, 2.0 eq).

-

Reagent Addition : Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-20 hours.

-

Work-up : Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography.

Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis[9]

-

Dissolution : Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition : Add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.

-

Hydrogenation : Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus, and stir vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Isolation : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration : Rinse the filter cake with the reaction solvent and concentrate the combined filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Boc-Deprotection using TFA[24]

-

Dissolution : Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Scavenger Addition (if necessary) : If the substrate contains sensitive residues (e.g., Trp, Met), add scavengers such as triisopropylsilane (TIS, 2.5-5% v/v) and water (2.5-5% v/v).

-

Acid Addition : Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to achieve a 1:1 TFA:DCM mixture.

-

Reaction : Stir the reaction at room temperature for 1-4 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Isolation : Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified as necessary.

Conclusion

The Carboxybenzyl (Cbz) and tert-butyl (t-butyl) protecting groups are far more than simple molecular masks; they are instruments of synthetic strategy that enable chemists to navigate the complexities of multi-functional molecules with precision and control. The Cbz group, with its robust nature and unique susceptibility to hydrogenolysis, and the t-butyl group, with its versatile applications and clean acid-lability, form an elegant orthogonal pair that has become fundamental to the synthesis of peptides, natural products, and pharmaceuticals. A thorough understanding of their respective mechanisms, stability profiles, and practical applications empowers the modern scientist to design and execute more efficient, reliable, and sophisticated synthetic routes, paving the way for the next generation of chemical innovation.

References

- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025). Suzhou Highfine Biotech Co., Ltd.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Stability of the tert-Butyl (tBu)

- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry.

- Cbz Definition - Organic Chemistry Key Term. Fiveable.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.

- Amine Protection and Deprotection. Master Organic Chemistry.

- Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.

- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (2025). BenchChem.

- t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearson.

- Technical Support Center: Troubleshooting Cbz Deprotection Reactions. (2025). BenchChem.

- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.

- Song, G.Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry.

- Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. (2025). BenchChem.

- Amino Acid Derivatives for Peptide Synthesis. Self-published.

- Pardo, J., et al. (2001). Fluorinated Analogues of tert-Butyl Alcohol as Novel Protecting Groups for Use in Fluorous Synthesis.

- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). BenchChem.

- tert-Butyl Ethers. Organic Chemistry Portal.

- Protecting Groups for Amines: Carbam

- Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? (2015). Chemistry Stack Exchange.

- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (2025). BenchChem.

- The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis. (2025). BenchChem.

- Cbz Protection - Common Conditions. Organic Synthesis.

- Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). YouTube.

- tert-Butyl Esters. Organic Chemistry Portal.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange.

- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.

- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.

- Applic

- Amine Protection / Deprotection. Fisher Scientific.

- Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Thieme.

- Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.

- To Deprotect and Serve. (2023).

- Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter.

- Protecting Groups. Self-published.

- Cbz deprotection conditions: screening of catalysts and sources of H2.

- 1.2 Deprotection: The Concept of Orthogonal Sets. Self-published.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. scribd.com [scribd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. tdcommons.org [tdcommons.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. peptide.com [peptide.com]

- 16. tert-Butyl Ethers [organic-chemistry.org]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 20. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. tert-Butyl Esters [organic-chemistry.org]

- 27. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 30. Thieme E-Books & E-Journals [thieme-connect.de]

- 31. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 32. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to the Stereochemistry of 3-Substituted Piperidine Derivatives

Introduction: The Enduring Significance of 3-Substituted Piperidines in Medicinal Chemistry

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and the ability to engage in crucial hydrogen bonding interactions as a hydrogen bond acceptor or, when protonated, as a donor. This versatility allows piperidine-containing molecules to effectively navigate biological systems and interact with a wide array of protein targets.[5] Among the various substitution patterns, the 3-substituted piperidine motif is of particular importance, appearing in a diverse range of clinically significant drugs such as the anticancer agent Niraparib and the antipsychotic Preclamol.[1][3]